molecular formula C18H21ClFN3O5 B13414873 Ofloxacin N-Oxide Hydrochloride

Ofloxacin N-Oxide Hydrochloride

Cat. No.: B13414873
M. Wt: 413.8 g/mol
InChI Key: BGRPAHYNNKXFHR-UHFFFAOYSA-N
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Description

Ofloxacin N-Oxide Hydrochloride is a derivative of ofloxacin, a synthetic fluoroquinolone antibiotic Ofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ofloxacin N-Oxide Hydrochloride typically involves the oxidation of ofloxacin. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the selective formation of the N-oxide derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions: Ofloxacin N-Oxide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The primary reaction in its synthesis.

    Reduction: Can be reduced back to ofloxacin under specific conditions.

    Substitution: Reacts with nucleophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines and thiols.

Major Products:

    Oxidation: this compound.

    Reduction: Ofloxacin.

    Substitution: Various substituted ofloxacin derivatives.

Scientific Research Applications

Ofloxacin N-Oxide Hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a model compound to study oxidation-reduction reactions.

    Biology: Investigated for its potential antibacterial activity and mechanism of action.

    Medicine: Explored for its efficacy against drug-resistant bacterial strains.

    Industry: Utilized in the development of new antibacterial agents and formulations.

Mechanism of Action

Ofloxacin N-Oxide Hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The N-oxide group enhances its binding affinity to these enzymes, potentially increasing its antibacterial potency.

Comparison with Similar Compounds

    Ofloxacin: The parent compound, widely used as an antibiotic.

    Levofloxacin: A stereoisomer of ofloxacin with similar antibacterial activity.

    Ciprofloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity.

Uniqueness: Ofloxacin N-Oxide Hydrochloride is unique due to its N-oxide group, which may enhance its antibacterial activity and binding affinity to target enzymes. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H21ClFN3O5

Molecular Weight

413.8 g/mol

IUPAC Name

7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride

InChI

InChI=1S/C18H20FN3O5.ClH/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H

InChI Key

BGRPAHYNNKXFHR-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O.Cl

Origin of Product

United States

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